Androsta-4,16-dien-3-one
Overview
Description
Androsta-4,16-dien-3-one is a 16-androstene class endogenous steroid that has been described as having potent pheromone-like activities in humans . It is a testosterone-derived compound found in men’s axillary sweat and is considered a main candidate for a human pheromone . This compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase .
Mechanism of Action
Target of Action
Androstadienone, a testosterone-derived compound found in men’s axillary sweat, is a main candidate for a human pheromone . It has been described as having potent pheromone-like activities in humans . It is believed to communicate socially relevant information, such as aggression, dominance, and readiness for competition .
Mode of Action
Androstadienone serves as a chemosignaling threat cue to men, thus triggering avoidance behavior during competitive interaction with another man . It increases individualistic responses while it decreases cooperative responses . These findings support the role of androstadienone as a threatening signal of dominance that elicits behavioral avoidance and social withdrawal tendencies, possibly as a submissive response .
Biochemical Pathways
The compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase, and can be converted into androstenone (a more potent and odorous pheromone) by 5α-reductase . This can subsequently be converted into 3α-androstenol or 3β-androstenol (also more potent and odorous pheromones) by 3-ketosteroid reductase .
Pharmacokinetics
It is known that the compound is rapidly absorbed into the systemic circulation . Peak plasma levels occur at 0.75 h and then decline with a half-life of 1.51 h . The bioavailability of Androstadienone after subcutaneous administration is 28.5% .
Result of Action
Androstadienone significantly affects the mood of heterosexual women and homosexual men . Androstadienone, in picogram quantities, has been shown to have a “significant reduction of nervousness, tension and other negative feeling states” in female subjects .
Action Environment
The action of Androstadienone is influenced by environmental factors. For example, the urine of dominant male mice was shown to discourage naïve mice from exploring a urine-marked area and to promote aggressive behavior in trained “fighter” mice . This suggests that the scent of dominant males may result in attack or avoidance depending on the environmental conditions and the receiver’s previous experience .
Biochemical Analysis
Biochemical Properties
Androsta-4,16-dien-3-one plays a significant role in biochemical reactions, particularly in the context of pheromone signaling. It is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase. Subsequently, androstenone can be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase . These interactions highlight the compound’s involvement in steroidogenesis and its potential impact on human physiology.
Cellular Effects
This compound has been shown to influence various cellular processes. It does not exhibit androgenic or anabolic effects but has been reported to significantly affect the mood of heterosexual women and homosexual men . The compound can alter cell signaling pathways, particularly those related to mood and behavior, without overtly changing behavior. It may also have subtle effects on attention and emotional states .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and receptors. It is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase . These enzymatic conversions suggest that this compound may act as a precursor or intermediate in the biosynthesis of other bioactive steroids. Additionally, its effects on mood and behavior are likely mediated through its interaction with olfactory receptors and subsequent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to improve mood in women, particularly in environments that typically dampen mood . This improved mood is sustained even after returning to everyday life outside the laboratory. The stability and degradation of this compound in these settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. For instance, a derivative of this compound, 17-(5¢-isoxazolyl)this compound (L-39), has been evaluated for its anti-tumor effects in mice The compound demonstrated significant inhibition of tumor growth and reduction of prostate-specific antigen levels at specific dosages
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase . These metabolic conversions are part of the broader steroidogenic pathway, which includes the production of various bioactive steroids. The compound’s involvement in these pathways highlights its role in regulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is thought to be produced in the adrenal glands and the ovary, and its metabolism follows a common steroidogenic pathway . Its localization and accumulation within tissues are influenced by these transport mechanisms, which are crucial for its bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Androsta-4,16-dien-3-one is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase . It can also be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase .
Industrial Production Methods: Microbial biotransformation is a reliable, cost-effective, and relatively non-hazardous method for the commercial manufacturing of steroidal key intermediates . This method involves the use of microbial dehydrogenation reactions, which are efficient and economically viable for large-scale production .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Enzymes like 3β-hydroxysteroid dehydrogenase and 5α-reductase are commonly used in the oxidation process.
Reduction: 3-ketosteroid reductase is used in the reduction process.
Major Products Formed:
Oxidation: Androstenone.
Reduction: 3α-androstenol and 3β-androstenol.
Scientific Research Applications
Androsta-4,16-dien-3-one has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role as a human pheromone and its effects on mood and behavior.
Industry: this compound is commonly used in male fragrances to purportedly increase sexual attraction.
Comparison with Similar Compounds
Androstenone: A more potent and odorous pheromone derived from androsta-4,16-dien-3-one.
3α-androstenol: A reduced form of this compound with pheromone-like activities.
3β-androstenol: Another reduced form of this compound with similar activities.
Uniqueness: this compound is unique due to its specific role as a human pheromone and its ability to significantly affect mood without overtly altering behavior . Its conversion into other potent pheromones like androstenone and its use in male fragrances further highlight its distinct properties .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDHDMOSWUAEAW-VMXHOPILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863314 | |
Record name | Androsta-4,16-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4075-07-4 | |
Record name | Androsta-4,16-dien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4075-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,16-Androstadien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-4,16-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4075-07-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTADIENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ4FHD36E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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